molecular formula C5H13ClOSi B13877826 Chloromethyl(2-hydroxyethyl)dimethylsilane

Chloromethyl(2-hydroxyethyl)dimethylsilane

Cat. No.: B13877826
M. Wt: 152.69 g/mol
InChI Key: JYZKPRFYJXSUFE-UHFFFAOYSA-N
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Description

Chloromethyl(2-hydroxyethyl)dimethylsilane is an organosilicon compound that has garnered interest due to its unique chemical properties and versatile applications. This compound is characterized by the presence of a chloromethyl group, a hydroxyethyl group, and two methyl groups attached to a silicon atom. Its molecular formula is C5H13ClOSi.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl(2-hydroxyethyl)dimethylsilane can be synthesized through various methods. One common approach involves the hydrolysis of chloromethyl(dimethyl)chlorosilane. This reaction typically occurs in a two-phase system consisting of an organic solvent like diethyl ether and water. The hydrolysis process yields this compound with high purity .

Another method involves the reaction of chloromethyl(dimethyl)silylamines or chloromethyl(dimethyl)silyl-N-methylamide with diisopropylphosphoric acid. This reaction also produces this compound through hydrolysis .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrolysis of chloromethyl(dimethyl)chlorosilane. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes the use of inert atmospheres and temperature regulation to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl(2-hydroxyethyl)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like lacunary polyoxotungstate.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

    Oxidation: Chloromethyl(2-hydroxyethyl)silanol.

    Substitution: Various substituted silanes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of chloromethyl(2-hydroxyethyl)dimethylsilane involves its ability to form stable bonds with various substrates. The chloromethyl group can undergo nucleophilic substitution, allowing the compound to react with a wide range of nucleophiles. The hydroxyethyl group enhances its solubility and reactivity in aqueous environments .

Properties

Molecular Formula

C5H13ClOSi

Molecular Weight

152.69 g/mol

IUPAC Name

2-[chloromethyl(dimethyl)silyl]ethanol

InChI

InChI=1S/C5H13ClOSi/c1-8(2,5-6)4-3-7/h7H,3-5H2,1-2H3

InChI Key

JYZKPRFYJXSUFE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCO)CCl

Origin of Product

United States

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